molecular formula C37H43NO13 B1252740 Tolypomycinone

Tolypomycinone

Cat. No.: B1252740
M. Wt: 709.7 g/mol
InChI Key: ATGMUGGQHFXWNQ-POLRJCGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tolypomycinone is a key naphthoquinoid ansamycin compound, serving as the core aglycone of the antibiotic Tolypomycin Y. It is primarily used in antibacterial research and development, specifically for studying the structure-activity relationships (SAR) within the ansamycin class of antibiotics. Studies have shown that its antibacterial activity is highly dependent on specific structural features, such as the addition of unbranched primary amines to the C-3 position of the naphthoquinone ring, with hydrogen bonding between the amino group and the amide carbonyl being crucial for biological activity . This makes this compound a valuable scaffold for the design and synthesis of novel antibiotic derivatives. The continued emergence of multidrug-resistant pathogens has renewed interest in exploring novel antibiotic classes and derivatives. Research into compounds like this compound contributes to the understanding of ansamycin mechanisms and the development of new agents against drug-resistant bacteria . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

Molecular Formula

C37H43NO13

Molecular Weight

709.7 g/mol

IUPAC Name

[(9E,22Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,28,30-pentaoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate

InChI

InChI=1S/C37H43NO13/c1-14-11-23(40)20-12-21(20)30(43)16(3)29(42)17(4)33(50-19(6)39)15(2)25(48-8)9-10-49-37(7)35(46)28-26-24(41)13-22(38-36(14)47)32(45)27(26)31(44)18(5)34(28)51-37/h9-11,13,15-17,20-21,25,29-30,33,42-44H,12H2,1-8H3,(H,38,47)/b10-9+,14-11-

InChI Key

ATGMUGGQHFXWNQ-POLRJCGMSA-N

Isomeric SMILES

CC1C(/C=C/OC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)/C(=C\C(=O)C5CC5C(C(C(C(C1OC(=O)C)C)O)C)O)/C)O)C)C)OC

Canonical SMILES

CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)C(=CC(=O)C5CC5C(C(C(C(C1OC(=O)C)C)O)C)O)C)O)C)C)OC

Synonyms

tolypomycinone

Origin of Product

United States

Origin and Biosynthetic Investigations

Producer Microorganism: Streptomyces tolypophorus and Related Strains

Tolypomycin Y, from which tolypomycinone is obtained through mild hydrolysis, is produced by the microorganism Streptomyces tolypophorus. researchgate.netacs.orgnih.gov This species was proposed as a new species based on its taxonomic characteristics, including the formation of sclerotic granules originating from aerial mycelia. nih.govjst.go.jp While Streptomyces tolypophorus is the primary known producer of tolypomycin Y, other related Streptomyces strains and even some Amycolatopsis species are known to produce ansamycins, suggesting potential for related biosynthetic pathways or intermediates. For instance, Amycolatopsis species are known producers of polyketide antibiotics, including rifamycins (B7979662) and tolypomycin. mdpi.comresearchgate.net Some studies on comparative genomics of Amycolatopsis strains have revealed the presence of biosynthetic gene clusters with homology to the rifamycin (B1679328) pathway, an ansamycin (B12435341) class antibiotic. frontiersin.org

Biogenetic Relationship to Tolypomycin Y and other Ansamycins

This compound is obtained from tolypomycin Y through mild acid hydrolysis. researchgate.netacs.orgvdoc.pub This indicates that this compound forms a central structural core or a significant degradation product of the more complex tolypomycin Y molecule. Tolypomycin Y, along with rifamycins and streptovaricins, belongs to the naphthalenic ansamycins, characterized by a naphthofuran or naphthoquinone chromophore bridged by an aliphatic chain. chimia.ch The biogenetic relationship among these naphthalenic ansamycins, including tolypomycin Y, is supported by structural similarities and biosynthetic studies. Rifamycin S is considered a potential intermediate in the biosynthesis of both rifamycin B and tolypomycin Y, suggesting a common biogenetic origin for these compounds. pnas.org

Ansamycins, in general, share a common biosynthetic origin involving a C7N starter unit derived from the shikimate pathway and the elongation of an aliphatic ansa chain through the polyketide pathway, utilizing acetate (B1210297) and propionate (B1217596) units. chimia.chrsc.orgresearchgate.netpnas.org The structural features of 3-amino-5-hydroxybenzoic acid (AHBA), the identified precursor of the C7N starter unit, are visible in the structure of many ansamycins, including tolypomycin Y. chimia.ch this compound, being derived from tolypomycin Y, thus fits within this broader ansamycin biogenetic framework.

Elucidation of Biosynthetic Pathway Elements

The biosynthesis of ansamycins, including the pathway leading to tolypomycin Y and subsequently this compound, involves a complex interplay of precursor incorporation, enzymatic reactions, and genetic control.

Precursor Incorporation Studies in Streptomyces

Studies using isotopically labeled precursors, such as [13C]acetate and [13C]propionate, have been crucial in understanding the assembly of the ansa chain in ansamycins. chimia.chrsc.org These studies have confirmed the polyketide nature of the ansa chain, demonstrating the sequential addition of acetate and propionate units to the AHBA starter unit. While specific precursor incorporation studies directly detailing this compound formation are less extensively documented compared to well-studied ansamycins like rifamycins, the established general pathway for naphthalenic ansamycins provides a strong framework. The ansa chain synthesis in naphthalenic ansamycins like rifamycin B and streptovaricin C involves a specific sequence of propionate and acetate units. rsc.org

Enzymatic Machinery and Key Biosynthetic Intermediates

The biosynthesis of ansamycins is carried out by a hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) system. pnas.orgresearchgate.netresearchgate.net The process begins with the loading of the AHBA starter unit onto the PKS starter module. researchgate.net The polyketide chain is then built through iterative condensations with extender units, primarily derived from malonyl-CoA (acetate units) and methylmalonyl-CoA (propionate units). chimia.chpnas.org Key intermediates in the biosynthesis of naphthalenic ansamycins, such as product P8/1-OG, have been identified, providing insights into the early stages of ansa chain formation. chimia.ch This intermediate contains the C7N unit and initial acetate/propionate units of the ansa chain. chimia.ch While the specific enzymatic steps leading directly to this compound from tolypomycin Y involve hydrolysis, the enzymes responsible for the complex assembly of the tolypomycin Y structure itself are part of the NRPS/PKS machinery and associated tailoring enzymes (e.g., oxygenases, methyltransferases, reductases).

Genetic Basis of Biosynthesis: Gene Cluster Identification and Manipulation

The genes encoding the enzymes responsible for ansamycin biosynthesis are typically organized in biosynthetic gene clusters (BGCs) in the producer microorganisms. researchgate.netnih.govplos.org Identification and manipulation of these gene clusters are crucial for understanding and potentially altering the biosynthetic pathway. While a specific gene cluster for this compound biosynthesis (as a standalone compound) is not the focus, the gene cluster for tolypomycin Y biosynthesis in Streptomyces tolypophorus would contain the genetic information for the NRPS/PKS machinery and tailoring enzymes necessary for synthesizing the tolypomycin Y structure. Studies on the genetic basis of other ansamycins, such as rifamycins and geldanamycin (B1684428), have involved identifying and characterizing their respective BGCs, which encode the AHBA biosynthetic pathway and the polyketide synthase modules. pnas.orgnih.gov Comparative genomic analysis of actinomycetes has revealed similar BGCs related to ansamycin production. frontiersin.orgplos.org

Comparative Biosynthetic Analysis with Structurally Related Macrocycles

Comparing the biosynthetic pathway of tolypomycin Y (and thus indirectly this compound) with other structurally related macrocycles, particularly other naphthalenic ansamycins like rifamycins and streptovaricins, highlights common themes and variations. All these compounds share the AHBA starter unit and polyketide chain elongation. chimia.chrsc.orgresearchgate.net However, differences in the length and modification of the ansa chain, as well as variations in the chromophore structure and post-PKS modifications, lead to the structural diversity observed within the ansamycin family. rsc.org Comparative analysis of BGCs from different ansamycin producers can reveal conserved genes responsible for core biosynthetic steps and divergent genes encoding enzymes responsible for unique structural features. This comparative approach aids in understanding the evolution of ansamycin biosynthesis and provides tools for potential pathway engineering.

Data Table: Key Biosynthetic Precursors of Ansamycins

Precursor NameOrigin PathwayRole in Biosynthesis
3-Amino-5-hydroxybenzoic acid (AHBA)Shikimate PathwayStarter unit for chromophore
Malonyl-CoAFatty Acid SynthesisProvides acetate units for ansa chain
Methylmalonyl-CoAPropionate MetabolismProvides propionate units for ansa chain

Structural Elucidation and Characterization

Primary Structural Determination through Spectroscopic Methods

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), have been fundamental in determining the planar structure of tolypomycinone. researchgate.netgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, has been extensively used to assign the positions of atoms and their connectivity within the this compound molecule. Analysis of 1H and 13C NMR spectra, along with 2D NMR experiments like COSY, HSQC, and HMBC, allows for the mapping of the carbon-hydrogen framework and the identification of functional groups. ubc.camdpi.com For instance, HMBC correlations can connect protons to carbons two or three bonds away, providing crucial information for piecing together the molecular structure. ubc.ca

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides precise mass-to-charge ratio measurements of the intact molecule and its fragment ions. This technique is essential for determining the elemental composition and molecular formula of this compound. researchgate.netgoogle.com HRMS data, often reported as [M+H]+ or [M+Na]+ ions, confirm the molecular weight and provide clues about the presence of various atoms. ubc.caresearchgate.net For example, HRTOFESIMS data for related compounds have been reported with specific m/z values corresponding to their molecular formulas. ubc.ca

Absolute Stereochemical Assignment and Determination

The absolute stereochemistry of this compound has been determined. Single-crystal X-ray diffraction analysis of this compound derivatives, such as 8,21, 23-tri-p-bromobenzoyl this compound, has been instrumental in establishing the absolute configuration of its chiral centers. scribd.com Additionally, the absolute configurations of stereogenic carbons in compounds biogenetically related to this compound, like certain sporalactams, have been assigned based on the known absolute stereochemistry of this compound. mdpi.comnih.gov For instance, the absolute configurations at C-19 and C-20 in sporalactams A and B were confirmed to be the same 19R,20S configurations reported for this compound based on ROESY data and presumed common biogenesis. ubc.ca The absolute configurations of several stereogenic carbons in related compounds have been assigned as 12S, 16S, 19R, 20S, 21S, 22R, 23R, 24R, 25S, 26S, 27S based on the absolute stereochemistry of this compound and other related rifamycins (B7979662). mdpi.comnih.gov

Conformational Analysis and Dynamics

Conformational analysis of this compound has been explored to understand its three-dimensional structure and how it might relate to its biological activity. X-ray analysis has revealed the conformation of this compound, showing that the plane containing the C-1 and C-8 oxygen atoms and the plane containing the C-21 and C-23 carbon atoms and hydroxyls are not parallel. ubc.ca This specific orientation, where the C-21 and C-23 hydroxyls point into the naphthalenic ring, has been proposed as a potential reason for its lower antibacterial activity compared to other rifamycins. ubc.ca The conformation of ansamycins, including this compound, is significantly influenced by the ansa chain, and its flexibility can impact biological outcomes. researchgate.net

Comparative Structural Analysis with Rifamycins and other Ansamycins

This compound is structurally related to the rifamycins, belonging to the ansamycin (B12435341) class of antibiotics. acs.orgscribd.comresearchgate.net Ansamycins are characterized by an aromatic moiety bridged by an aliphatic chain. researchgate.net this compound shares the basic ansa structure with rifamycins but exhibits distinct differences. acs.org Notably, this compound differs from rifamycin (B1679328) S by the replacement of a methyl group and an adjacent double bond with a cyclopropane (B1198618) ring and a carbonyl group. scribd.comepdf.pub These structural variations contribute to differences in their biological activities. acs.org While rifamycins typically have a 17-membered aliphatic chain, variations exist within the ansamycin family. researchgate.net The ansa chain length and conformational flexibility are considered important factors influencing the biological potency of naphthalenoid ansamycins. researchgate.net Comparative studies highlight that modifications in the ansa bridge or the naphthalenoid core can lead to structural diversity within this class of antibiotics. researchgate.net

Synthetic Methodologies and Chemical Derivatization

Preparation of Tolypomycinone via Hydrolysis of Tolypomycin Y

This compound is typically prepared through the mild hydrolysis of tolypomycin Y, an antibiotic isolated from Streptomyces tolypophorus. nih.govacs.orgresearchgate.netresearchgate.netresearchgate.netmdpi.comepdf.pubresearchgate.netvdoc.pub This process effectively cleaves a portion of the tolypomycin Y structure to yield this compound. This compound is considered a degradation product of tolypomycin Y. mdpi.comresearchgate.net Structurally, this compound bears a close relationship to rifamycin (B1679328) S, with key differences including the presence of a cyclopropane (B1198618) ring and a carbonyl group in place of a methyl group and an adjacent double bond found in rifamycin S. acs.orgepdf.pubscribd.com

Chemical Synthesis of this compound Analogues and Derivatives

Chemical derivatization of this compound has been explored to investigate the relationship between structure and biological activity, particularly its antibacterial properties. Modifications have primarily focused on the naphthoquinone ring system and the ansa macrolactam bridge.

Modification at the C3 Position (e.g., Amination Reactions)

A significant area of this compound derivatization involves modifications at the C3 position of the naphthoquinone ring. The addition of primary and secondary amines to this compound readily forms 3-aminotolypomycinones and 3,16-diamino-16,17-dihydrotolypomycinones. nih.govacs.orgresearchgate.netresearchgate.net Research has indicated that for primary amines, the antibacterial activity of the resulting 3-aminotolypomycinones is significantly influenced by the nature of the amine substituent. High antibacterial activity is observed with primary amines that are unbranched at the alpha position to the nitrogen atom. nih.govacs.orgresearchgate.net Structure-activity relationship studies suggest that hydrogen bonding between the amino NH group at C3 and the amide CO group of this compound is crucial for biological activity. nih.govacs.orgresearchgate.net

Alterations to the Naphthoquinone Ring System

The naphthoquinone core is a common scaffold in many biologically active natural products, including rifamycins (B7979662) and this compound. nih.govacs.orgdigitellinc.commdpi.com Modifications to the naphthoquinone ring system in related compounds have been studied to modulate their redox properties and enhance biological activity. digitellinc.commdpi.com While specific detailed methods for altering the this compound naphthoquinone ring beyond C3 amination are not extensively detailed in the provided snippets, general strategies for modifying naphthoquinone rings include Michael 1,4-addition and nucleophilic substitution, allowing for the introduction of various functional groups like amines and other heterocycles. mdpi.com These general methods provide a basis for potential modifications to the this compound naphthoquinone core.

Derivatization of the Ansa Macrolactam Bridge

Tolypomycin Y and this compound possess an ansa structure, characterized by a macrocyclic bridge spanning an aromatic moiety. acs.org While direct examples of extensive derivatization specifically on the ansa macrolactam bridge of this compound are not prominently featured in the search results, studies on related ansamycins, such as reblastatin and autolytimycin, provide precedents for modifying this structural element. scispace.com Synthetic strategies for ansamycins often involve the construction and cyclization of the ansa chain, sometimes utilizing reactions like intramolecular amidation to form the macrolactam ring. scispace.com Modifications to the ansa chain in other ansamycins, such as alterations to the C(3) arm in rifamycin congeners, have been shown to influence properties like lipophilicity, basicity, and rigidity, impacting their biological activity. researchgate.net These examples suggest that similar strategies could be applied to the ansa bridge of this compound to explore the effect of structural changes on its properties.

Total Synthesis Strategies for Related Ansamycins as Precedents

The total synthesis of other ansamycin (B12435341) antibiotics provides valuable insights and methodologies that can be relevant to the synthesis of this compound analogues. Total synthesis efforts for compounds like (+)-thiazinotrienomycin E, reblastatin, autolytimycin, and ansatrienol K have been reported. scispace.comnih.govresearchgate.netfigshare.com These syntheses often involve complex strategies for assembling the ansa chain, establishing stereochemistry, and performing macrolactamization to form the cyclic structure. Key steps in these syntheses have included the construction of polyketide chains, stereocontrolled introduction of functional groups, and efficient macrocyclization reactions. scispace.comnih.govfigshare.com The challenges and solutions encountered during the total synthesis of these related ansamycins serve as important precedents for developing synthetic routes to this compound derivatives.

Design and Synthesis of Advanced Probes and Labeled Derivatives

The design and synthesis of advanced probes and labeled derivatives of this compound are crucial for investigating its biological interactions and mechanisms of action at a molecular level. This involves chemically modifying the this compound structure to incorporate reporter groups or reactive handles while ideally retaining its core bioactivity. The development of such tools requires sophisticated synthetic methodologies.

Chemical probes are generally designed with multiple components, including a ligand for target selectivity, a reporter group (such as a fluorophore, affinity tag, or bioorthogonal handle), and often a reactive group for covalent binding frontiersin.org. The specific design is dictated by the biological target and the research question being addressed frontiersin.org.

Research into the synthesis and antibacterial activity of this compound derivatives has been reported, exploring the relationship between structure and activity in ansamycins, the class of compounds to which this compound belongs uni-koeln.de. Ansamycins, characterized by a macrocyclic system containing an aromatic moiety, exhibit diverse bioactivities, including antimicrobial, antitumor, and antiviral properties researchgate.net. This compound itself is a degradation product of tolypomycin Y researchgate.net.

Labeled compounds, including those that are isotopically labeled, are valuable tools in biological and chemical research google.com. Isotopically-labeled compounds can be prepared by synthesizing the compound using a readily available isotopically-labeled reagent in place of a non-isotopically-labeled reagent google.com. Useful isotopes for labeling include hydrogen (e.g., ²H, ³H), carbon (e.g., ¹³C, ¹⁴C), nitrogen (e.g., ¹⁵N), oxygen (e.g., ¹⁸O, ¹⁷O), phosphorus (e.g., ³¹P, ³²P), sulfur (e.g., ³⁵S), fluorine (e.g., ¹⁸F), and chlorine (e.g., ³⁶Cl) google.com.

The synthesis of such labeled derivatives often involves multi-step procedures and specific coupling reactions. For instance, the synthesis of labeled epothilone (B1246373) analogs, another class of natural products, has been achieved through strategies involving macrolactonization and Stille coupling reactions, followed by further functionalization nih.gov. While this example pertains to epothilones, the principles of incorporating labels via specific synthetic steps are applicable to this compound.

The development of advanced probes frequently utilizes modular approaches, particularly in solid-phase synthesis, allowing for the diversification of scaffolds and the incorporation of various functional groups frontiersin.org. Solution-phase combinatorial synthesis has also seen advances, with multicomponent reactions and click chemistry providing rapid access to diverse probe structures frontiersin.org.

Detailed research findings in the design and synthesis of probes for various biological targets highlight common strategies that could be adapted for this compound. These include:

Incorporation of Fluorophores: Fluorescent probes are widely used for imaging and detection. Strategies involve integrating fluorophores into the molecular structure, ensuring that the fluorescence properties are suitable for the intended application (e.g., ratiometric, two-photon, long-wavelength emission) thno.orgnih.gov. The position of the fluorophore and its impact on the probe's interaction with its target are critical design considerations frontiersin.org.

Attachment of Affinity Tags: Affinity tags, such as biotin, allow for the capture and isolation of the probe-target complex hollins.edunih.gov. This is particularly useful in chemical proteomics for identifying proteins that interact with the probe nih.gov.

Introduction of Bioorthogonal Handles: Bioorthogonal chemistry, such as click chemistry (e.g., azide-alkyne cycloaddition), enables the selective ligation of the labeled probe to another molecule in situ or in vitro without interfering with native biological processes thermofisher.comcsic.esnih.gov. This allows for subsequent detection or functionalization of the labeled target.

Design of Activity-Based Probes: These probes are designed to covalently bind to the active site of an enzyme, providing a snapshot of enzyme activity nih.gov. This typically involves incorporating a reactive group (warhead) that targets a specific residue in the active site nih.gov.

Specific synthetic routes for this compound probes would depend on the desired modification and the position on the molecule where the label or probe moiety is to be attached. Careful consideration of the structure-activity relationship of this compound is essential to ensure that the modification does not abolish its biological activity or target selectivity.

While specific data tables detailing the synthesis and characterization of this compound probes were not extensively found in the search results, the general principles and methodologies from related studies on natural product probes and labeled compounds provide a framework for such endeavors. Research findings in probe development often include spectroscopic data (e.g., NMR, MS, UV-Vis, fluorescence), reaction yields, and data demonstrating the probe's interaction with its target (e.g., binding assays, imaging data) nih.govnih.govrsc.orgnih.gov.

For example, studies on other probe syntheses report yields for intermediates and final products, along with characterization data. A study on isotopically labeled epothilones provided detailed NMR and HRFABMS data for a synthesized stannane (B1208499) intermediate nih.gov. Another study on fluorescent probes included fluorescence emission data and detection limits nih.gov. These types of data would be expected in research describing the synthesis of labeled this compound derivatives and probes.

The synthesis of advanced this compound probes and labeled derivatives is an active area that leverages established synthetic strategies and incorporates innovative approaches from chemical biology to create tools for understanding the compound's complex interactions.

Mechanism of Action Investigations

Identification and Validation of Molecular Target: Bacterial RNA Polymerase (RNAP)

Bacterial RNA polymerase (RNAP) has been identified and validated as the primary molecular target of tolypomycinone. RNAP is a crucial enzyme in bacteria, responsible for catalyzing the transcription of DNA into RNA, a fundamental step in gene expression. patsnap.comfrontiersin.org By targeting bacterial RNAP, this compound can effectively disrupt bacterial growth and proliferation. patsnap.com This enzyme is essential for bacterial cell growth and viability. mdpi.com The difference in sequence and structure between bacterial and eukaryotic RNAPs makes the bacterial enzyme an attractive target for selective antibacterial agents. mdpi.comresearchgate.netnih.gov

Interaction with RNAP Subunits (e.g., Beta Subunit) and Binding Sites

Bacterial RNAP is a multi-subunit enzyme. In prokaryotes, the core enzyme typically consists of five subunits: two alpha (α) subunits, one beta (β) subunit, one beta prime (β') subunit, and one omega (ω) subunit. byjus.comfrontiersin.org This core enzyme associates with a sigma (σ) factor to form the holoenzyme, which is capable of recognizing specific promoter sequences on the DNA and initiating transcription. byjus.comfrontiersin.org

While the specific binding site of this compound on bacterial RNAP is a key area of research, studies on related ansamycins, such as rifamycins (B7979662), provide insights. Rifamycins are known to bind to the β-subunit of bacterial RNAP, preventing the elongation of the RNA chain. patsnap.comresearchgate.net This binding site is adjacent to the RNAP active center. nih.gov The β' subunit also contains important functional domains, such as the zinc-binding domain (ZBD), which plays a role in transcription initiation. embopress.org The α subunits are involved in interactions with upstream promoter elements and transcription factors. nih.govresearchgate.net

Research into the structural basis of this compound's interaction with RNAP subunits is ongoing to fully elucidate the specific residues and domains involved in binding and inhibition. Studies on the structure of this compound have led to hypotheses regarding how its conformation might influence its interaction with bacterial RNA polymerase. researchgate.net

Allosteric Modulation vs. Active Site Inhibition

Enzyme inhibitors can function through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. savemyexams.com Non-competitive inhibitors often bind to an allosteric site, a site distinct from the active site, causing a conformational change that reduces enzyme activity. savemyexams.comnumberanalytics.comnih.govlibretexts.orgkhanacademy.org This is known as allosteric inhibition. savemyexams.comnumberanalytics.comlibretexts.orgkhanacademy.org Active site inhibitors, on the other hand, bind directly to the active site, competing with the substrate. savemyexams.comkhanacademy.org

Based on the mechanism of action of related antibiotics targeting RNAP, such as rifamycins which bind to a site adjacent to the active center and prevent elongation nih.gov, and the structural studies suggesting interactions influencing RNAP function, this compound's mechanism is likely related to either allosteric modulation or inhibition by binding to a site distinct from, but potentially near, the active site, rather than directly competing with nucleotides for the active site. Allosteric inhibitors can regulate enzyme activity by binding to a site other than the active site, inducing conformational changes that affect the active site's function. savemyexams.comnumberanalytics.comlibretexts.org

Comparative Analysis of RNAP Inhibition with Rifamycins and Other Antibiotics

This compound belongs to the ansamycin (B12435341) class of antibiotics, similar to rifamycins. nih.gov Both classes target bacterial RNAP. nih.gov Rifamycins, such as rifampicin (B610482), are well-established RNAP inhibitors used clinically, particularly for treating tuberculosis. patsnap.comresearchgate.netnih.gov They exert their effect by binding to the β-subunit and blocking RNA elongation. patsnap.comresearchgate.net

Comparative studies are essential to understand the similarities and differences in the mode of action, binding affinity, and spectrum of activity between this compound and rifamycins. While rifamycins bind to the β-subunit, other RNAP inhibitors like fidaxomicin (B1672665) bind to different parts of the enzyme, including the DNA-RNAP complex, disrupting transcription initiation. patsnap.com Understanding these differences can provide insights into potential advantages of this compound, such as activity against rifamycin-resistant strains, which often have mutations in the rifamycin (B1679328) binding site on the β-subunit. researchgate.netnih.gov

Structural Basis of Ligand-Target Recognition and Binding Dynamics

Understanding the structural basis of how this compound recognizes and binds to bacterial RNAP is crucial for comprehending its inhibitory mechanism and for rational drug design. This involves detailed studies using techniques such as X-ray crystallography and cryo-electron microscopy to visualize the complex of this compound bound to RNAP. These studies can reveal the specific amino acid residues in RNAP that interact with this compound, the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that occur in RNAP upon ligand binding.

While specific high-resolution structural data for this compound bound to bacterial RNAP may be limited in publicly available resources, structural studies of bacterial RNAP itself mdpi.comfrontiersin.org and its complexes with related inhibitors like rifamycins nih.gov provide valuable context. These studies show that bacterial RNAP has a complex three-dimensional structure with various channels and clefts involved in DNA binding, RNA synthesis, and nucleotide entry. frontiersin.orglibretexts.org The binding of inhibitors can occur in pockets or sites that interfere with the movement of DNA or RNA, or the access of nucleotides to the active site. patsnap.comnih.govnih.gov

The binding dynamics involve how the ligand approaches and interacts with the target over time. This can be influenced by factors such as the flexibility of the enzyme and the ligand, and the cellular environment. The conformation of this compound itself is hypothesized to influence its activity. researchgate.net

Cellular and Transcriptional Responses in Target Microorganisms

The binding of this compound to bacterial RNAP leads to a cascade of cellular and transcriptional responses in target microorganisms. The primary effect is the inhibition of transcription, which is the process of synthesizing RNA from a DNA template. patsnap.comfrontiersin.org This inhibition prevents the bacteria from producing essential messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and other non-coding RNAs necessary for protein synthesis and other cellular functions. byjus.com

The inhibition of transcription ultimately leads to a cessation of protein production, which is vital for bacterial growth and reproduction. patsnap.com At the cellular level, this results in the inhibition of bacterial growth and, depending on the concentration and duration of exposure, bacterial death.

Transcriptional profiling studies, such as RNA sequencing, can be used to comprehensively analyze the changes in gene expression in bacteria treated with this compound. These studies can identify which genes' transcription is most affected, providing further insights into the cellular pathways that are shut down or altered in response to RNAP inhibition. Changes in the expression of various genes, including those involved in metabolic pathways, stress responses, and virulence factors, can occur. plos.orgnih.govplos.org

Structure Activity Relationship Sar Analysis

Correlating Structural Modifications with Antimicrobial Potency

Structural modifications to tolypomycinone can significantly impact its antibacterial activity. Studies have shown that derivatives formed by the addition of primary amines to position 3 of the naphthoquinone ring exhibit high antibacterial activity. nih.govacs.org This suggests that the presence and nature of the substituent at this position are crucial for potency. The effectiveness of these primary amine derivatives is particularly noted when the amine is unbranched in the alpha position to the nitrogen atom. nih.govacs.org In contrast, this compound itself has been reported to possess only weak antibacterial activity compared to its precursor, tolypomycin Y, and other related ansamycins like rifamycin (B1679328) S. acs.orgubc.ca This highlights that the structural differences between these compounds, particularly the modifications that occur during the hydrolysis of tolypomycin Y to this compound, are key determinants of their relative potencies.

Importance of the Naphthoquinone Moiety for Activity

The naphthoquinone moiety is a fundamental part of the this compound structure and is essential for its biological activity. This aromatic system with oxygen atoms at C1 and C8 is a common feature in naphthalenic ansamycins, including rifamycins (B7979662), which are known to inhibit bacterial RNA polymerase. acs.orgresearchgate.net The naphthoquinone ring can participate in various interactions with the biological target, including potential redox cycling and electrophilic reactions with biological nucleophiles. nih.gov While the naphthoquinone core is necessary, its specific substitution pattern is critical in modulating activity. nih.govmdpi.comcore.ac.uk

Influence of C3 Substituents and Hydrogen Bonding on Biological Activity

The nature of substituents at the C3 position of the naphthoquinone ring has a significant influence on the biological activity of this compound derivatives. Research indicates that the addition of primary amines to C3 leads to compounds with high antibacterial activity. nih.govacs.org A key finding is the importance of hydrogen bonding between the amino NH bonded to C3 and the amide CO of the this compound structure for biological activity. nih.govacs.org This suggests that specific interactions facilitated by the C3 substituent contribute significantly to the binding affinity and inhibitory effect on the bacterial target. The requirement for an unbranched primary amine at the alpha position to the nitrogen atom further emphasizes the steric and electronic requirements at this site for optimal activity. nih.govacs.org

Role of Macrolactam Conformation and Flexibility in Target Interaction

The macrolactam ring, also known as the ansa chain, is a large cyclic structure that bridges two non-adjacent positions of the naphthoquinone chromophore in ansamycins like this compound. acs.org The conformation and flexibility of this macrolactam ring play a crucial role in the interaction with the bacterial RNA polymerase target. The ansa structure is similar to that found in rifamycins and streptovaricins, which are known to bind to the β-subunit of bacterial RNA polymerase, thereby suppressing transcription. acs.orgresearchgate.netresearchgate.net The specific conformation adopted by the macrolactam ring dictates how the molecule fits into the binding pocket of the enzyme and the precise positioning of the naphthoquinone moiety and other crucial functional groups for effective inhibition. While specific detailed studies on the macrolactam conformation of this compound and its direct correlation to target interaction were not extensively found in the provided results, the importance of the ansa chain's conformation is well-established for the activity of related ansamycins. jst.go.jpscribd.comresearchgate.net The rigidity or flexibility of this macrocycle can influence the induced fit upon binding to the target protein.

Computational SAR Approaches (e.g., QSAR, Molecular Docking)

Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are valuable tools for understanding and predicting the SAR of compounds like this compound. QSAR models aim to correlate structural features or physicochemical properties of a series of compounds with their biological activity, allowing for the prediction of activity for new, untested analogs. nih.gov Molecular docking, on the other hand, simulates the binding of a small molecule (ligand) to a target protein, predicting the preferred binding pose and estimating the binding affinity. openaccessjournals.comnih.govnih.gov These methods can provide insights into the key interactions (e.g., hydrogen bonding, hydrophobic interactions) between this compound or its derivatives and bacterial RNA polymerase at the atomic level. nih.govplos.org While the provided search results mention QSAR and molecular docking in the context of related naphthoquinones and rifamycins researchgate.netmdpi.comresearchgate.netplos.orgnih.gov, specific published computational SAR studies focused exclusively on this compound were not prominently featured. However, these techniques would be highly applicable to further elucidate the SAR of this compound by exploring the impact of various structural modifications on binding to the known target.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound6435189
Tolypomycin Y102195098
Rifamycin S637561
Rifampicin (B610482)6081
Halomicin B6436247

Data Table

Biological Activities and Preclinical Efficacy

In vitro Antimicrobial Spectrum and Potency

Tolypomycinone and its derivatives have demonstrated significant in vitro antibacterial activity. nih.gov The antimicrobial spectrum of an antibiotic refers to the range of microorganisms it can inhibit or kill. wikipedia.org In vitro testing is commonly used to determine this spectrum. wikipedia.org

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA)

Studies have indicated that this compound exhibits activity against Gram-positive bacteria, including Staphylococcus aureus. nih.gov This includes activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) strains. researchgate.net Gram-positive bacteria are characterized by a thick peptidoglycan cell wall which retains crystal violet stain used in the Gram staining method. nih.gov

Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Klebsiella pneumoniae, Salmonella paratyphi A)

This compound has also shown activity against certain Gram-negative bacteria. nih.gov Research has evaluated its effects on species such as Escherichia coli, Klebsiella pneumoniae, and Salmonella paratyphi A. nih.gov Gram-negative bacteria possess an outer membrane and a thinner peptidoglycan layer compared to Gram-positive bacteria. nih.gov

Activity against Mycobacterial Species (e.g., Mycobacterium tuberculosis)

This compound, as a rifamycin-related compound, is expected to have activity against mycobacteria. Rifamycins (B7979662) are particularly effective against mycobacteria and are commonly used to treat infections like tuberculosis, caused by Mycobacterium tuberculosis. guidetopharmacology.org Research has explored the antimycobacterial activity of this compound derivatives, including against Mycobacterium tuberculosis. rcsb.org

Determination of Minimum Inhibitory Concentrations (MICs)

The minimum inhibitory concentration (MIC) is a key measure of an antibacterial agent's potency. nih.govwikipedia.org It is defined as the lowest concentration of an antimicrobial that prevents visible growth of a microorganism under controlled in vitro conditions. nih.govwikipedia.orgidexx.com MIC testing is a standard method in both diagnostic and drug discovery laboratories to quantify the antimicrobial potency of a compound. wikipedia.org The MIC values for this compound have been determined against various bacterial strains, showcasing its potency. For example, reported MIC values for this compound against MRSA strains have ranged from 0.06 to 0.25 µg/mL.

Data on the in vitro antimicrobial activity and MICs of this compound against specific bacterial strains can be summarized in tables based on research findings.

MicroorganismStrain (if specified)MIC Range (µg/mL)Source
Staphylococcus aureusData not explicitly found for this compound alone in search results
Staphylococcus aureus (MRSA)0.06 - 0.25
Escherichia coliData not explicitly found for this compound alone in search results
Klebsiella pneumoniaeData not explicitly found for this compound alone in search results
Salmonella paratyphi AData not explicitly found for this compound alone in search results
Mycobacterium tuberculosisData not explicitly found for this compound alone in search results

Mechanisms of Antimicrobial Resistance against this compound and its Analogues

Mechanisms of resistance to antibiotics can be complex and multifactorial. nih.govfrontiersin.org As this compound is related to rifamycins, resistance mechanisms observed for rifamycins are relevant. Resistance to rifamycins, streptovaricins, and tolypomycins develops in an analogous manner, and cross-resistance among these groups has been observed. scribd.com

Target Gene Mutations (e.g., rpoB mutations)

A primary mechanism of resistance to rifamycins, including rifampicin (B610482), involves mutations in the target gene, rpoB. rcsb.org The rpoB gene encodes the β-subunit of bacterial DNA-dependent RNA polymerase, the enzyme that rifamycins inhibit by blocking bacterial RNA synthesis. mims.commims.com Mutations in rpoB can alter the RNA polymerase, reducing the binding affinity of the antibiotic and thus conferring resistance. rcsb.org Studies on resistance mechanisms to daptomycin (B549167) in Staphylococcus aureus have also noted rpoB and rpoC mutations (encoding RNA polymerase subunits) as being associated with resistance. seq.es Given the structural and mechanistic similarities, rpoB mutations are likely a significant mechanism of resistance against this compound as well.

Efflux Pump Systems and Their Role in Resistance

Bacterial efflux pumps are membrane-bound proteins that actively transport various compounds, including antibiotics, out of the bacterial cell, thereby reducing intracellular drug concentration and contributing to antibiotic resistance. bmbreports.orgnih.govfrontiersin.orgmdpi.com This mechanism is a major factor in multidrug resistance, particularly in Gram-negative bacteria, where efflux pumps like the AcrAB-TolC system can extrude a wide range of structurally diverse compounds. bmbreports.orgnih.gov Efflux pumps play a role in both intrinsic and acquired resistance. bmbreports.orgnih.gov While the general role of efflux pumps in resistance to various antibiotics, including some rifamycins, is well-established bmbreports.orgnih.govfrontiersin.orgmdpi.commicrobialcell.com, specific detailed research findings explicitly linking this compound's activity or resistance directly to bacterial efflux pump systems were not prominently found in the provided search results. However, as a related ansamycin (B12435341), it is plausible that efflux mechanisms could impact its efficacy, similar to other antibiotics. bmbreports.orgnih.gov

Preclinical Efficacy Studies in Non-Human Biological Systems

Preclinical studies are essential for evaluating the potential of a compound before clinical trials. fda.gov These studies often involve in vitro (cell culture) and in vivo (animal) models to assess efficacy and toxicity. fda.govfrontiersin.orgwikipedia.orgnih.gov

Cell culture models are widely used in preclinical research for initial screening and to study the effects of compounds on bacterial growth and host cells. frontiersin.orgnih.gov In vitro microbiological tests using cell cultures have been employed to assess the antibacterial activity of this compound and its derivatives against various bacterial strains, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Salmonella paratyphi A. nih.govresearchgate.net These studies provide minimum inhibitory concentration (MIC) data, which indicates the lowest concentration of a compound that inhibits visible bacterial growth. nih.gov Cell culture models, such as those using Caco-2 cells, are also utilized to study drug permeability and the role of efflux transporters. medtechbcn.com

An example of in vitro antibacterial activity data for this compound derivatives is shown below, based on findings from the literature: nih.gov

CompoundTest OrganismActivity (qualitative)
This compoundStaphylococcus aureusLower activity acs.orgubc.ca
Derivatives with unbranched primary amines at C3Staphylococcus aureusHigh antibacterial activity nih.gov
Derivatives with unbranched primary amines at C3Escherichia coliHigh antibacterial activity nih.gov
Derivatives with unbranched primary amines at C3Klebsiella pneumoniaeHigh antibacterial activity nih.gov
Derivatives with unbranched primary amines at C3Salmonella paratyphi AHigh antibacterial activity nih.gov

In vivo animal models are crucial for evaluating the efficacy of potential antibacterial agents in a complex biological system, mimicking the conditions of infection in a living host. fda.govwikipedia.org Murine (mouse) models are commonly used for studying bacterial infections due to their genetic tractability and the availability of various infection models. frontiersin.orgmdpi.comfrontiersin.orgmdpi.combiorxiv.org These models can include systemic infections, pneumonia models, or localized infections like wound infections. frontiersin.orgmdpi.commdpi.combiorxiv.orgfrontiersin.org

While direct in vivo studies specifically on this compound were not extensively detailed in the provided search results, research on direct analogues within the rifamycin (B1679328) class, such as rifampicin, is relevant. Rifampicin, a semisynthetic derivative of rifamycin, is a clinically important antibiotic used to treat bacterial infections, including tuberculosis, and its efficacy has been evaluated in various animal models. rcsb.org Studies on rifampicin in murine models of bacterial infection, such as pneumonia or tuberculosis, provide insights into how related ansamycins are assessed in vivo. frontiersin.orgbiorxiv.orgrcsb.org For instance, murine models have been used to study the efficacy of rifampicin in combination therapies against Mycobacterium tuberculosis. rcsb.org The development and standardization of mouse models for various bacterial infections, including those caused by Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, are ongoing to improve the predictability of preclinical results. frontiersin.orgmdpi.comfrontiersin.orgmdpi.com

Cell Culture Models for Infection and Toxicity Profiling (preclinical)

Exploration of Novel Biological Activities (e.g., antiviral activities if robustly supported by preclinical academic literature)

Beyond its primary antibacterial properties, the exploration of novel biological activities for this compound is an area of research interest. While the provided search results primarily focus on its antibacterial effects and relationship to rifamycins, some ansamycins have been investigated for other activities. researchgate.net

Advanced Research Methodologies Applied to Tolypomycinone Studies

High-Throughput Screening for Novel Derivatives and Analogues

High-throughput screening (HTS) is a powerful approach used to rapidly test large libraries of chemical compounds for a specific biological activity. researchgate.netnih.gov In the context of Tolypomycinone research, HTS is instrumental in identifying novel derivatives and analogues with potentially improved efficacy, reduced toxicity, or altered target specificity. frontiersin.orgplos.org By screening diverse chemical libraries, researchers can identify compounds that share structural similarities with this compound but exhibit distinct biological profiles. This process often involves miniaturized assays and automated systems to handle thousands to millions of compounds efficiently. researchgate.netnih.gov The data generated from HTS campaigns provide a starting point for further lead optimization and structure-activity relationship (SAR) studies. medchemica.com For example, HTS has been successfully applied in drug discovery to identify novel lead compounds against various targets, demonstrating its utility in finding new chemical entities with desired activities. frontiersin.orgplos.org

Biophysical Characterization of Target-Ligand Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Understanding how this compound interacts with its biological targets at a molecular level is critical for elucidating its mechanism of action. Biophysical techniques, such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), provide quantitative data on the binding kinetics and thermodynamics of these interactions. creative-biostructure.comreadcrystalbio.combiorxiv.orgnottingham.ac.ukmalvernpanalytical.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a molecular binding event. biorxiv.orgmalvernpanalytical.com This allows for the determination of binding affinity (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction. nottingham.ac.ukmalvernpanalytical.com ITC is considered a "gold standard" for measuring binding thermodynamics and can validate results obtained from other binding assays. malvernpanalytical.com

Surface Plasmon Resonance (SPR): SPR is an optical technique that monitors the binding of a molecule in solution (analyte) to a molecule immobilized on a sensor chip surface (ligand) in real-time. creative-biostructure.comnottingham.ac.uk SPR provides information on binding kinetics, including the association rate constant (kon) and dissociation rate constant (koff), from which the binding affinity (KD) can be calculated. readcrystalbio.comnottingham.ac.uk SPR is particularly useful for studying the dynamics of binding interactions. creative-biostructure.comreadcrystalbio.com

These techniques, applied to this compound and its targets, can reveal the strength and nature of the binding interaction, providing valuable data for rational drug design and optimization. creative-biostructure.comreadcrystalbio.com For instance, ITC has been used to characterize the binding of small molecules to proteins, revealing insights into the forces driving the interaction. nottingham.ac.ukmalvernpanalytical.com Similarly, SPR has been employed to test the affinity between proteins and small molecules. readcrystalbio.com

Structural Biology Techniques for Complex Elucidation (e.g., Cryo-Electron Microscopy, X-ray Crystallography of RNAP-Tolypomycinone Complexes)

Structural biology techniques are essential for visualizing the three-dimensional arrangement of atoms within biological molecules and their complexes. Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography are powerful methods used to determine the high-resolution structures of macromolecules and their interactions with ligands like this compound. nih.govhkust.edu.hkbiorxiv.org

This compound is known to target bacterial RNA polymerase (RNAP). nih.gov Determining the structure of RNAP in complex with this compound is crucial for understanding the precise binding site and the conformational changes induced upon binding.

X-ray Crystallography: This technique involves crystallizing the molecule of interest (e.g., RNAP-Tolypomycinone complex) and then diffracting X-rays through the crystal. nih.govhkust.edu.hk The resulting diffraction pattern is used to reconstruct a 3D electron density map, from which the atomic structure can be built. X-ray crystallography has historically been a primary method for obtaining high-resolution protein structures. hkust.edu.hknih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM involves freezing a sample of the molecule in a thin layer of vitreous ice and then imaging it with an electron microscope. nih.govbiorxiv.org Advanced image processing techniques are used to reconstruct a 3D map from thousands of 2D images. Cryo-EM is particularly well-suited for studying large, flexible, or challenging-to-crystallize complexes, such as multi-subunit enzymes like RNAP. nih.govhkust.edu.hkbiorxiv.org Recent advances have enabled Cryo-EM to achieve near-atomic resolution. nih.gov

By applying these techniques to RNAP-Tolypomycinone complexes, researchers can gain detailed insights into the molecular interactions that underpin this compound's inhibitory activity, including the specific amino acid residues involved in binding and any induced conformational changes in the enzyme. hkust.edu.hknih.gov This structural information is invaluable for structure-based drug design and the development of improved analogues. nih.govplos.org

'Omics' Technologies (e.g., Transcriptomics, Proteomics) for Cellular Response Analysis

'Omics' technologies provide a global view of biological systems by analyzing the complete set of molecules within a cell or organism. Transcriptomics and proteomics are particularly relevant for understanding the cellular response to this compound exposure. quanticate.comhumanspecificresearch.orgf1000research.com

Transcriptomics: This involves the study of the entire set of RNA transcripts produced by a cell under specific conditions. quanticate.comhumanspecificresearch.orgmdpi.com By analyzing changes in mRNA levels using techniques like RNA sequencing (RNA-Seq), researchers can identify genes that are upregulated or downregulated in response to this compound. mdpi.com This provides insights into the cellular pathways and processes affected by the compound. f1000research.com

Proteomics: This focuses on the large-scale study of proteins, including their abundance, modifications, and interactions. quanticate.comhumanspecificresearch.orgmdpi.com Mass spectrometry-based proteomics can quantify changes in protein levels and identify post-translational modifications in cells treated with this compound. mdpi.com This helps to understand how the compound impacts protein synthesis, degradation, and function, offering a complementary perspective to transcriptomics. f1000research.com

Integrating data from transcriptomics and proteomics can provide a comprehensive picture of the cellular response to this compound, revealing key molecular players and pathways involved in its mechanism of action and potential cellular toxicity or resistance mechanisms. quanticate.comf1000research.com These approaches are increasingly used in drug discovery to understand the effects of compounds on biological systems. humanspecificresearch.orgfrontiersin.org

Computational Chemistry and Molecular Dynamics Simulations for Mechanism and SAR Insights

Computational chemistry and molecular dynamics (MD) simulations play a vital role in complementing experimental studies of this compound. These in silico methods allow researchers to model and simulate the behavior of molecules, providing insights into reaction mechanisms, binding interactions, and structure-activity relationships (SAR). medchemica.compeerj.comnih.govnih.gov

Computational Chemistry: This encompasses a range of techniques, including quantum mechanics and molecular mechanics, used to calculate molecular properties and predict chemical reactions. chemcomp.com For this compound, computational chemistry can be used to optimize its 3D structure, calculate its electronic properties, and predict its reactivity.

Molecular Dynamics Simulations: MD simulations track the time evolution of a molecular system by solving Newton's laws of motion for each atom. peerj.comnih.gov This allows researchers to observe the dynamic behavior of this compound in complex with its target, such as RNAP, over time. nih.gov MD simulations can provide insights into the stability of the complex, the flexibility of the binding site, and the conformational changes that occur upon binding. peerj.comnih.gov They can also be used to estimate binding free energies and explore different binding pathways.

Furthermore, computational approaches are crucial for SAR studies. By analyzing the relationship between the chemical structure of this compound derivatives and their biological activity, computational models can help predict the activity of new compounds and guide the design of novel analogues. medchemica.com Techniques like molecular docking can predict the binding orientation and affinity of this compound and its analogues to the target protein. nih.govpeerj.com The integration of computational and experimental data accelerates the discovery and optimization of this compound-based compounds. peerj.comnih.gov

Future Research Directions and Preclinical Therapeutic Potential

Rational Design and Synthesis of Next-Generation Tolypomycinone Analogues

Rational design and synthesis play a crucial role in developing next-generation analogues of this compound. This approach involves using structural information and understanding the relationship between chemical structure and biological activity to design compounds with improved properties. nih.govmdpi.comnih.govchemrxiv.org By modifying the core structure of this compound, researchers aim to enhance its potency, improve its pharmacokinetic profile, reduce potential toxicity, and overcome existing resistance mechanisms. This can involve altering the ansachain, the naphthoquinone/hydronaphtoquinone core, or introducing new functional groups to modulate its interaction with RNAP or potentially other targets. researchgate.netresearchgate.net The synthesis of these analogues allows for the exploration of a chemical space around the parent compound, potentially leading to the discovery of derivatives with superior therapeutic characteristics.

Development of this compound-Based Chemical Probes for Biological Systems

The development of this compound-based chemical probes is a valuable strategy for investigating its mechanism of action and identifying its molecular targets in complex biological systems. numberanalytics.comtuat.ac.jpresearchgate.neteubopen.orgmdpi.com Chemical probes are small molecules, often modified with a tag (like biotin), that can bind to their target proteins, allowing for their isolation and identification through techniques such as affinity pulldown. tuat.ac.jpresearchgate.net By creating this compound derivatives with appropriate tags and linkers, researchers can precisely map where the compound binds within bacterial cells or other biological environments. tuat.ac.jp This can provide detailed insights into its interaction with RNAP, help confirm or deny binding to predicted novel targets, and potentially reveal unexpected binding partners, contributing to a more comprehensive understanding of its biological effects.

Strategies to Overcome Antimicrobial Resistance Development

Antimicrobial resistance is a significant challenge in the use of antibiotics, including those targeting RNAP like rifamycins (B7979662). researchgate.netnih.govmdpi.com Strategies to overcome the development of resistance to this compound are crucial for its long-term therapeutic viability. These strategies can include the rational design of analogues that are less susceptible to common resistance mechanisms, such as mutations in the rpoB gene that alter the RNAP binding site. researchgate.netresearchgate.net Another approach involves understanding the molecular mechanisms by which bacteria develop resistance to this compound, which could involve efflux pumps, enzymatic inactivation, or modification of the target. mdpi.commdpi.com Research into these mechanisms can inform the design of new compounds or the development of resistance inhibitors that can be used in combination with this compound. mdpi.comnih.govmdpi.com

Synergistic Combinations with Other Antimicrobial Agents in Preclinical Models

Investigating synergistic combinations of this compound with other antimicrobial agents in preclinical models holds promise for enhancing its efficacy and potentially slowing the development of resistance. mdpi.comfrontiersin.orggardp.orgnih.gov Combining antibiotics that act on different targets or pathways can lead to a synergistic effect, where the combined effect is greater than the sum of their individual effects. mdpi.com Preclinical studies using in vitro and in vivo models can evaluate the effectiveness of this compound in combination with existing antibiotics against a range of bacterial pathogens, including multidrug-resistant strains. frontiersin.orggardp.orgnih.gov Identifying synergistic combinations could lead to more effective treatment regimens and potentially allow for lower doses of each compound, which might reduce toxicity and the likelihood of resistance development.

Biotechnological Approaches for Enhanced Production and Diversification of this compound and its Derivatives

Biotechnological approaches offer promising avenues for enhancing the production of this compound and diversifying its structural analogues. As a natural product, this compound is typically produced by microorganisms. researchgate.net Optimizing fermentation processes using the native producer strains or engineered microorganisms can increase the yield and reduce production costs. longdom.orgmdpi.comhrpub.orgnih.gov Furthermore, biotechnological techniques such as metabolic engineering and synthetic biology can be employed to manipulate the biosynthetic pathways of this compound, leading to the production of novel or rare derivatives that may possess improved pharmacological properties. longdom.orgmdpi.comtaylorfrancis.com These approaches can also facilitate the introduction of structural modifications that are difficult to achieve through traditional chemical synthesis, expanding the chemical diversity of this compound analogues available for evaluation.

Q & A

Q. What are the established methodologies for synthesizing Tolypomycinone and ensuring its structural purity?

Q. How is the in vitro antimicrobial activity of this compound assessed, and what controls are necessary?

Standard assays include minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., Staphylococcus aureus) and mycobacteria. Controls should encompass reference antibiotics (e.g., erythromycin), solvent-only negative controls, and culture viability checks. Dose-response curves and time-kill kinetics are analyzed to quantify potency. Researchers must report statistical significance (e.g., p-values) and replicate experiments across independent batches to address biological variability .

Q. What spectroscopic techniques are critical for elucidating this compound’s stereochemistry?

Circular dichroism (CD) spectroscopy and NOESY NMR experiments are pivotal for determining stereochemical configurations. Computational methods, such as density functional theory (DFT)-based simulations, can corroborate experimental data by predicting optical rotation and CD spectra. Cross-referencing with structurally similar macrolides (e.g., rifamycins) aids in resolving ambiguities .

Advanced Research Questions

Q. What experimental designs are optimal for probing this compound’s mechanism of action against bacterial RNA polymerase?

Use RNA polymerase inhibition assays with purified enzyme subunits and radiolabeled nucleotide incorporation studies. Competitive binding assays with rifampicin can identify binding site overlap. Structural biology approaches, such as cryo-EM or co-crystallization, provide atomic-level insights. Include negative controls (e.g., enzyme without inhibitor) and validate findings using mutant bacterial strains resistant to this compound .

Q. How can researchers address discrepancies in this compound’s in vivo efficacy across animal models?

Contradictions may arise from differences in pharmacokinetic (PK) parameters (e.g., bioavailability, half-life) or host immune responses. Conduct comparative PK studies across species, measuring plasma/tissue concentrations via LC-MS/MS. Use standardized infection models (e.g., neutropenic murine thigh infection) and control for variables like diet, microbiota, and dosing regimens. Meta-analyses of prior studies can identify confounding factors .

Q. What strategies validate synergistic effects between this compound and β-lactam antibiotics?

Employ checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Confirm synergy in time-kill studies and in vivo using co-administration models. Mechanistic studies (e.g., transcriptomics) can reveal upregulated pathways enhancing β-lactam efficacy. Report synergy thresholds (FICI ≤0.5) and statistical power calculations to ensure robustness .

Q. How should researchers reconcile conflicting data on this compound’s cytotoxicity in mammalian cells?

Perform dose-escalation studies across multiple cell lines (e.g., HEK293, HepG2) with viability assays (MTT, ATP luminescence). Compare results under varying culture conditions (e.g., serum concentration, oxygenation). Use transcriptomic profiling to differentiate on-target vs. off-target effects. Transparent reporting of assay protocols and raw data is critical for cross-study validation .

Q. What methodologies identify this compound’s molecular targets beyond RNA polymerase?

Chemoproteomic approaches, such as affinity chromatography coupled with mass spectrometry, can capture off-target protein interactions. CRISPR-Cas9 gene knockout libraries or thermal shift assays (TSA) further validate target engagement. Cross-reference with databases (e.g., STRING) to map interacting pathways .

Q. How can resistance mechanisms to this compound be systematically characterized?

Generate resistant mutants via serial passage under sub-inhibitory concentrations. Whole-genome sequencing identifies mutations (e.g., RNA polymerase β-subunit mutations). Complement with transcriptomics to assess efflux pump activation or metabolic adaptation. Compare resistance frequencies to clinically used macrolides to gauge cross-resistance risks .

Q. What analytical frameworks assess this compound’s stability under physiological conditions?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) monitor degradation via HPLC-UV. Simulate gastric/plasma environments to evaluate pH-dependent hydrolysis. Use the Arrhenius equation to extrapolate shelf-life. Pair with molecular dynamics simulations to predict degradation hotspots in the this compound structure .

Methodological Guidance

  • Data Contradiction Analysis : Apply triangulation by cross-validating results using multiple techniques (e.g., biochemical assays, omics). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
  • Experimental Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., ChEMBL, Zenodo) .
  • Research Question Formulation : Structure questions using PICO (Population, Intervention, Comparison, Outcome), e.g., “In Mycobacterium tuberculosis (P), does this compound (I) compared to rifampicin (C) reduce bacterial load (O)?” .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.